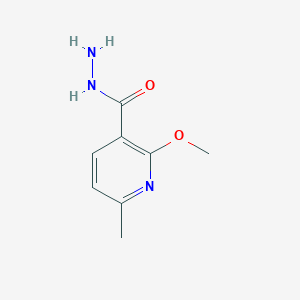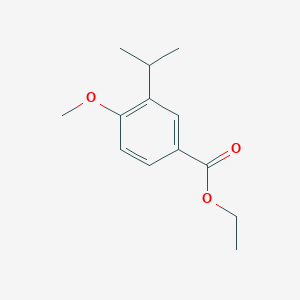
2,4-Dimethylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
The synthesis of 2,4-Dimethylpyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. Industrial production methods often employ catalytic processes to enhance yield and efficiency. The reaction conditions typically include controlled temperature and pressure to optimize the formation of the desired product.
Análisis De Reacciones Químicas
2,4-Dimethylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine compounds.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace hydrogen atoms in the pyridazine ring. These reactions often require catalysts or specific reaction conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine diones, while substitution reactions can produce various substituted pyridazines.
Aplicaciones Científicas De Investigación
2,4-Dimethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are evaluated for their efficacy and safety in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
Comparación Con Compuestos Similares
2,4-Dimethylpyridazin-3(2H)-one can be compared with other pyridazine derivatives, such as:
- 2,3-Dimethylpyridazine
- 3,6-Dimethylpyridazine
- 4,5-Dimethylpyridazine
These compounds share a similar pyridazine core but differ in the position and number of methyl groups. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a compound of particular interest in research and industrial applications.
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
2,4-dimethylpyridazin-3-one |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-8(2)6(5)9/h3-4H,1-2H3 |
Clave InChI |
ZATJDLMIMGXSOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NN(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)
![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)

![2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12955125.png)









